4-[methyl(phenyl)sulfamoyl]-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide 4-[methyl(phenyl)sulfamoyl]-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide
Brand Name: Vulcanchem
CAS No.: 361171-26-8
VCID: VC6414195
InChI: InChI=1S/C23H18N4O3S3/c1-14-24-20-19(31-14)13-12-18-21(20)32-23(25-18)26-22(28)15-8-10-17(11-9-15)33(29,30)27(2)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,25,26,28)
SMILES: CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C5=CC=CC=C5
Molecular Formula: C23H18N4O3S3
Molecular Weight: 494.6

4-[methyl(phenyl)sulfamoyl]-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide

CAS No.: 361171-26-8

Cat. No.: VC6414195

Molecular Formula: C23H18N4O3S3

Molecular Weight: 494.6

* For research use only. Not for human or veterinary use.

4-[methyl(phenyl)sulfamoyl]-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide - 361171-26-8

Specification

CAS No. 361171-26-8
Molecular Formula C23H18N4O3S3
Molecular Weight 494.6
IUPAC Name 4-[methyl(phenyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
Standard InChI InChI=1S/C23H18N4O3S3/c1-14-24-20-19(31-14)13-12-18-21(20)32-23(25-18)26-22(28)15-8-10-17(11-9-15)33(29,30)27(2)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,25,26,28)
Standard InChI Key TYWZMRSMWCJBEU-UHFFFAOYSA-N
SMILES CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C5=CC=CC=C5

Introduction

Pharmacological Activities

The structural features suggest that this compound may exhibit:

  • Anticancer Activity: Sulfonamide derivatives have been extensively studied for their ability to inhibit enzymes involved in cancer cell proliferation .

  • Antimicrobial Properties: Sulfonamides are well-known for their antibacterial effects, particularly against Gram-positive bacteria .

Binding Affinity

The tricyclic framework with sulfur and nitrogen atoms may enable selective binding to biological targets such as:

  • Enzymes (e.g., carbonic anhydrase or kinases).

  • Receptors involved in inflammatory or immune responses.

Synthesis Pathways

While specific synthetic methods for this compound were not directly identified in the provided data, similar compounds have been synthesized through multi-step reactions involving:

  • Formation of the sulfonamide group: Reaction of an amine with sulfonyl chloride.

  • Assembly of the tricyclic core: Cyclization reactions involving sulfur-containing precursors.

  • Coupling with benzamide: Amidation reactions using benzoyl derivatives.

Analog Studies

Studies on related sulfonamide derivatives have demonstrated:

  • High efficacy as inhibitors of tumor growth .

  • Promising results in antimicrobial screening .

Structural Insights

Crystallographic analyses of similar molecules reveal:

  • Trigonal-planar geometry around nitrogen atoms in sulfonamide groups .

  • Perpendicular orientation of aromatic rings enhancing molecular rigidity .

Challenges:

  • Limited solubility may hinder bioavailability.

  • Complex synthesis could affect scalability for industrial applications.

Future Research:

  • Optimization of derivatives to improve pharmacokinetic properties.

  • Exploration of enzyme inhibition profiles to identify specific therapeutic targets.

This compound represents an exciting area for further exploration in medicinal chemistry, particularly due to its unique structure and potential bioactivity. Detailed experimental studies are required to validate its pharmacological applications and refine its synthetic pathways.

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